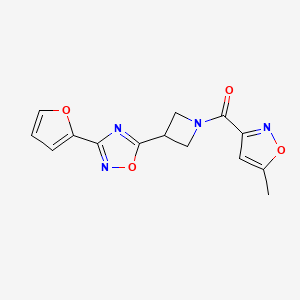

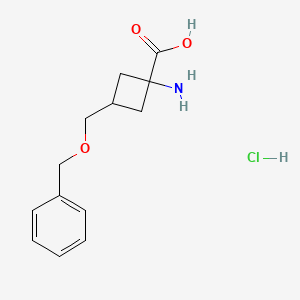

![molecular formula C17H17N3S2 B2497136 2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine CAS No. 339018-94-9](/img/structure/B2497136.png)

2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine” is a chemical compound with the molecular formula C17H17N3S2 . Thienopyrimidine derivatives, such as this compound, hold a unique place between fused pyrimidine compounds. They are important and widely represented in medicinal chemistry as they are structural analogs of purines .

Synthesis Analysis

The synthesis of thienopyrimidine derivatives involves different methods . For instance, substituted thieno[3,2-d]pyrimidine derivatives as EZH2 inhibitors were synthesized via structural modifications of tazemetostat . Another method involved a multi-step sequence consisting of a few key steps such as Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation .Molecular Structure Analysis

The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine . This makes them an attractive structural feature in the production of pharmaceutical drugs .Chemical Reactions Analysis

Thienopyrimidine derivatives have various biological activities . They have been shown to inhibit various enzymes and pathways .Physical And Chemical Properties Analysis

The average mass of “2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine” is 327.467 Da and its monoisotopic mass is 327.086395 Da .Applications De Recherche Scientifique

Anticancer Activity

2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine: has demonstrated potent antiproliferative activity against several tumor cell lines. Notably, analogues 13 and 25d exhibited impressive IC50 values (around 1nM) and overcame P-glycoprotein (P-gp)-mediated multidrug resistance (MDR). Mechanistic studies revealed that these compounds induce G2/M phase arrest, apoptosis, and inhibit tumor cell migration and invasion. The X-ray cocrystal structures of these inhibitors in complex with tubulin provide valuable insights .

EZH2 Inhibition

Structural modifications of tazemetostat led to the synthesis of substituted thieno[3,2-d]pyrimidine derivatives as EZH2 inhibitors. These compounds were evaluated for their antiproliferative activity against various cancer cell lines. Investigating their potential as epigenetic regulators could yield promising therapeutic strategies .

PDE4 Inhibition

Novel thieno[2,3-d]pyrimidines, including those fused with a cyclohexane ring, were designed as potential PDE4 inhibitors. The synthesis of these compounds involved key steps, and their inhibitory effects on phosphodiesterase 4 warrant further exploration in the context of inflammatory diseases and other related conditions .

Chemical Biology and Medicinal Chemistry

Researchers can leverage this compound’s unique scaffold for designing libraries of diverse analogues. By exploring structure-activity relationships, they may discover additional applications, such as enzyme inhibition, protein-protein interactions, or receptor modulation.

Orientations Futures

Thienopyrimidine derivatives continue to be a crucial research priority to improve tumor selectivity, efficiency, and safety of anticancer medicines . They are frequently used as molecular therapeutic targets because they play key roles in several signal transduction pathways . These findings indicate that thienopyrimidine derivatives would be an attractive chemical tool for the further optimization and evaluation of new EZH2 inhibitors .

Propriétés

IUPAC Name |

2-benzylsulfanyl-4-pyrrolidin-1-ylthieno[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3S2/c1-2-6-13(7-3-1)12-22-17-18-14-8-11-21-15(14)16(19-17)20-9-4-5-10-20/h1-3,6-8,11H,4-5,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHRPAQZAJCPEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC3=C2SC=C3)SCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Fluoro-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B2497054.png)

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2497055.png)

![2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2497056.png)

![ethyl 4-({[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2497061.png)

![(NE)-N-spiro[2.5]octan-7-ylidenehydroxylamine](/img/structure/B2497062.png)

![3,3,3-trifluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propane-1-sulfonamide](/img/structure/B2497070.png)

![N-[3-(4-Cyclobutyloxypiperidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2497073.png)